molecular formula C9H6Br2O B174858 3,5-Dibromo-2,3-dihydro-1H-inden-1-one CAS No. 1316857-41-6

3,5-Dibromo-2,3-dihydro-1H-inden-1-one

Cat. No.: B174858
CAS No.: 1316857-41-6
M. Wt: 289.95 g/mol
InChI Key: OLNNZDYJEWDYSL-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,3-dihydro-1H-inden-1-one is a brominated derivative of indanone. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the indanone ring. It is a significant compound in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,3-dihydro-1H-inden-1-one. This can be achieved through the reaction of 2,3-dihydro-1H-inden-1-one with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 2,3-dihydro-1H-inden-1-one by removing the bromine atoms.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted indanone derivatives.

    Reduction: Formation of 2,3-dihydro-1H-inden-1-one.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

3,5-Dibromo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic substitution reactions, making it a reactive intermediate. The compound can also undergo redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: The parent compound without bromine atoms.

    5-Bromo-2,3-dihydro-1H-inden-1-one: A mono-brominated derivative.

    3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: A methylated derivative.

Uniqueness

3,5-Dibromo-2,3-dihydro-1H-inden-1-one is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to its mono-brominated or non-brominated counterparts. This increased reactivity makes it a valuable intermediate in various chemical syntheses and research applications.

Properties

IUPAC Name

3,5-dibromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O/c10-5-1-2-6-7(3-5)8(11)4-9(6)12/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNNZDYJEWDYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)C=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602604
Record name 3,5-Dibromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316857-41-6
Record name 3,5-Dibromo-2,3-dihydro-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316857-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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